4-Benzhydryl-N-(4-isopropylbenzylidene)-1-piperazinamine
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Overview
Description
4-Benzhydryl-N-(4-isopropylbenzylidene)-1-piperazinamine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzhydryl-N-(4-isopropylbenzylidene)-1-piperazinamine typically involves the condensation of benzhydryl chloride with 4-isopropylbenzylidene piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Benzhydryl-N-(4-isopropylbenzylidene)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential effects on the central nervous system.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Benzhydryl-N-(4-isopropylbenzylidene)-1-piperazinamine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzhydryl-N-(4-methylbenzylidene)-1-piperazinamine
- 4-Benzhydryl-N-(4-ethylbenzylidene)-1-piperazinamine
- 4-Benzhydryl-N-(4-tert-butylbenzylidene)-1-piperazinamine
Uniqueness
4-Benzhydryl-N-(4-isopropylbenzylidene)-1-piperazinamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C27H31N3 |
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Molecular Weight |
397.6 g/mol |
IUPAC Name |
(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(4-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C27H31N3/c1-22(2)24-15-13-23(14-16-24)21-28-30-19-17-29(18-20-30)27(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-16,21-22,27H,17-20H2,1-2H3/b28-21+ |
InChI Key |
JSZKYNVWSMVCQK-SGWCAAJKSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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